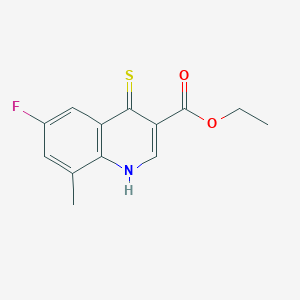
Ethyl 6-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 8th position, and a thioxo group at the 4th position of the quinoline ring. The ethyl ester group is attached to the 3rd position of the quinoline ring. This compound is of interest due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate can be achieved through various synthetic routes. One common method involves the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a β-keto ester, and a thiourea. The reaction is typically carried out under acidic conditions, often using hydrochloric acid or acetic acid as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the Biginelli reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the best reaction conditions, as well as the use of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
Scientific Research Applications
Ethyl 6-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 6-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with nucleotidases or other enzymes involved in nucleotide metabolism, thereby affecting cellular processes .
Comparison with Similar Compounds
Ethyl 6-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate can be compared with other similar compounds such as:
Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Indole derivatives: Possess various biological activities and are used in the treatment of cancer and microbial infections.
Quinolone derivatives: Widely used as antibiotics and have a broad spectrum of biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological properties and potential therapeutic applications.
Biological Activity
Ethyl 6-fluoro-8-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H10FNO2S |
| Molecular Weight | 241.27 g/mol |
| CAS Number | 1315345-29-9 |
| Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit potent antimicrobial properties. This compound has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In a study involving human cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited significant cytotoxic effects. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression .
The biological activity of this compound is attributed to its ability to interact with DNA topoisomerases, which are crucial for DNA replication and transcription. By inhibiting these enzymes, the compound disrupts cellular proliferation in cancerous cells .
Case Studies
- Antimicrobial Efficacy : A study conducted on various quinoline derivatives found that this compound displayed significant antibacterial activity against E. coli with an MIC of 16 µg/mL .
- Cytotoxicity in Cancer Cells : In vitro tests revealed that this compound reduced cell viability in HeLa cells by over 50% at a concentration of 20 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in the sub-G1 population, suggesting apoptosis .
Properties
Molecular Formula |
C13H12FNO2S |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
ethyl 6-fluoro-8-methyl-4-sulfanylidene-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H12FNO2S/c1-3-17-13(16)10-6-15-11-7(2)4-8(14)5-9(11)12(10)18/h4-6H,3H2,1-2H3,(H,15,18) |
InChI Key |
NLXAYDJKHDPOPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=S)C=C(C=C2C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















